molecular formula C12H12N2O B8510326 1-Benzyl-2-methylimidazole-4-carboxaldehyde

1-Benzyl-2-methylimidazole-4-carboxaldehyde

Cat. No. B8510326
M. Wt: 200.24 g/mol
InChI Key: IJTDRFVPECRCSL-UHFFFAOYSA-N
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Patent
US04560690

Procedure details

A slurry of 9.0 g (0.446 mole) of 1-benzyl-4-hydroxymethyl-2-methylimidazole, 750 ml of methylene chloride and 50.0 g (0.575 mole) of manganese dioxide was stirred at room temperature for two hours. It was then filtered, the filter cake washed with methylene chloride and the combined filtrate and wash solutions evaporated under reduced pressure to give an oil. The oil was taken up in 100 ml of diethyl ether, 100 ml of hexane added and the solution seeded with a few crystals of the title compound. Concentration of the solution under a nitrogen sweep with periodic replacement of hexane afforded a crystalline product which was isolated by filtration: 7.2 g, 81% yield; m.p. 57°-60° C.
Name
1-benzyl-4-hydroxymethyl-2-methylimidazole
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:12]=[C:11]([CH2:13][OH:14])[N:10]=[C:9]1[CH3:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl.CCCCCC>C(OCC)C.[O-2].[O-2].[Mn+4]>[CH2:1]([N:8]1[CH:12]=[C:11]([CH:13]=[O:14])[N:10]=[C:9]1[CH3:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
1-benzyl-4-hydroxymethyl-2-methylimidazole
Quantity
9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=NC(=C1)CO)C
Name
Quantity
750 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
50 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
WASH
Type
WASH
Details
the filter cake washed with methylene chloride
WASH
Type
WASH
Details
the combined filtrate and wash solutions
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC(=C1)C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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